

Synonyms for Ethyl 6-hydroxyhexanoate

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Compound of Interest

Compound Name: Ethyl 6-hydroxyhexanoate

Cat. No.: B105495

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An In-depth Technical Guide to Ethyl 6-hydroxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 6-hydroxyhexanoate** (CAS 5299-60-5), a versatile bifunctional molecule. It serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds. This document outlines its various synonyms and identifiers, summarizes its key physicochemical properties, and provides detailed experimental protocols for its synthesis.

Chemical Identity and Synonyms

Precise identification of chemical compounds is critical for research, development, and regulatory purposes. **Ethyl 6-hydroxyhexanoate** is known by several names across various databases and commercial suppliers. Understanding these synonyms is essential for conducting thorough literature searches and for unambiguous procurement.

The systematic name, **Ethyl 6-hydroxyhexanoate**, is assigned based on the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. The molecule consists of a six-carbon chain (hexanoate) with a hydroxyl group (-OH) at the sixth carbon and an ethyl ester group (-COOCH₂CH₃).

A comprehensive list of its synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for **Ethyl 6-hydroxyhexanoate**

Category	Identifier	Reference(s)
IUPAC Name	ethyl 6-hydroxyhexanoate	[1][2]
CAS Number	5299-60-5	[1][2]
Systematic Variations	Hexanoic acid, 6-hydroxy-, ethyl ester	[1][2]
6-Hydroxyhexanoic acid ethyl ester	[1][2][3][4][5]	
6-hydroxy-hexanoic acid ethyl ester	[1]	
ethyl 6-hydroxy-hexanoate	[1]	
Common/Trivial Names	Ethyl 6-hydroxycaproate	[1][2]
Ethyl epsilon-Hydroxycaproate	[1][2]	
Alternative Nomenclature	5-Ethoxycarbonylpentan-1-ol	[1][2]
5-ethoxycarbonyl-1-pentanol	[1]	
Product/Database IDs	NSC 617304	[1][2]
MFCD00075601	[1][6]	
DTXSID60326814	[1]	
PubChem CID: 357781	[1][3]	
Aldrich-374806	[2]	
InChI	InChI=1S/C8H16O3/c1-2-11-8(10)6-4-3-5-7-9/h9H,2-7H2,1H3	[1]
InChIKey	HYXRUZUPCFVWAH-UHFFFAOYSA-N	[1]
SMILES	CCOC(=O)CCCCCO	[1]

Physicochemical Properties

A summary of the key physical and chemical properties of **Ethyl 6-hydroxyhexanoate** is presented in Table 2, offering a quick reference for experimental design and safety considerations.

Table 2: Physical and Chemical Properties of **Ethyl 6-hydroxyhexanoate**

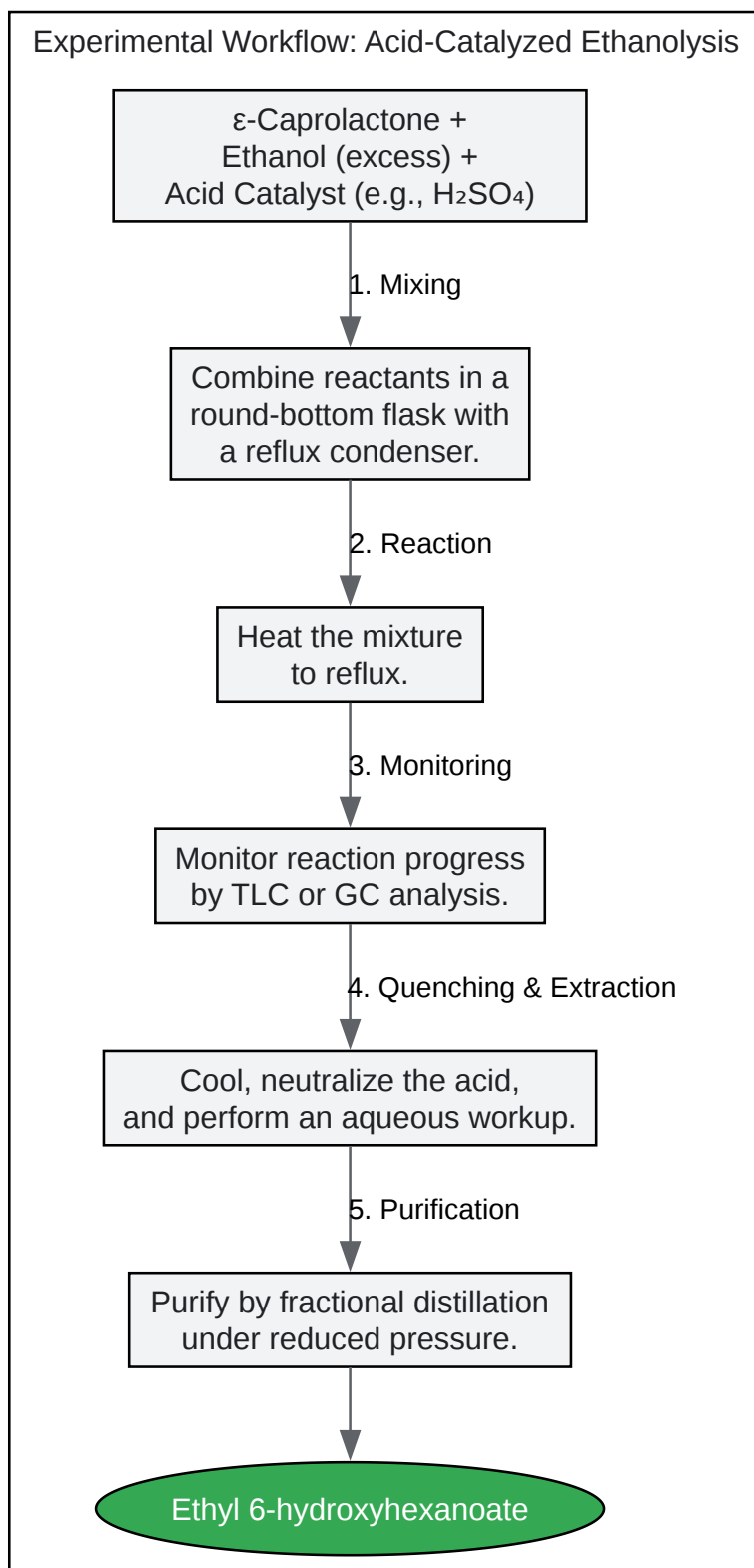
Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₆ O ₃	[1][6][7]
Molecular Weight	160.21 g/mol	[1][6][7]
Appearance	Colorless to almost colorless clear liquid	[7]
Density	0.985 g/mL at 25 °C	[8]
Boiling Point	127-128 °C at 12 mmHg	[8]
Refractive Index	n _{20/D} 1.437	[8]
Solubility	Soluble in common organic solvents	
pKa (Predicted)	15.15 ± 0.10	[7]

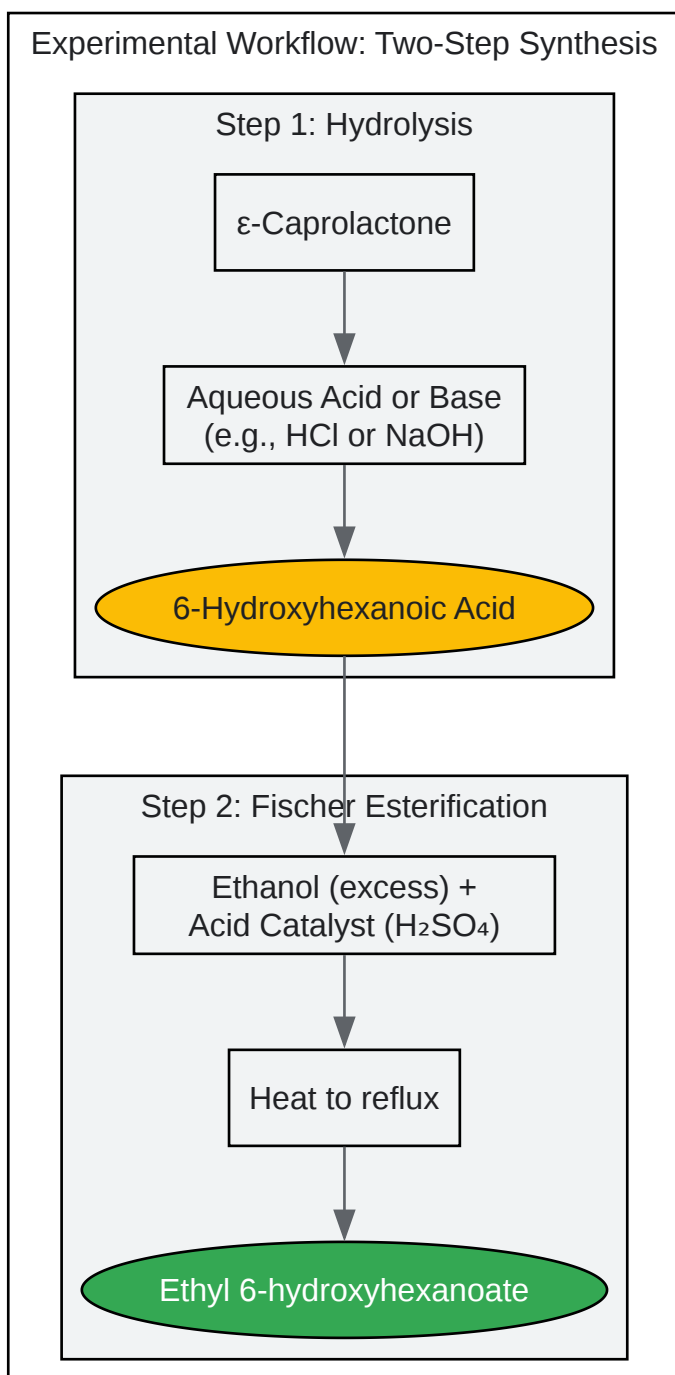
Experimental Protocols

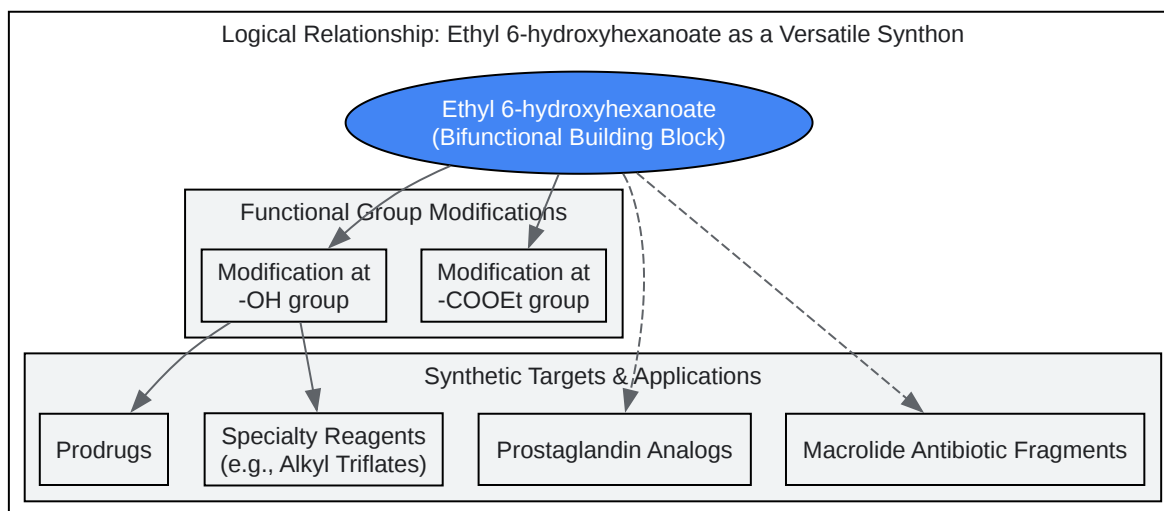
Ethyl 6-hydroxyhexanoate can be synthesized through several routes. The most common laboratory-scale methods start from ϵ -caprolactone, an inexpensive cyclic ester.[5][7] Two primary methods are detailed below: a one-step acid-catalyzed ethanolysis and a two-step hydrolysis followed by esterification.

Method 1: Acid-Catalyzed Ethanolysis of ϵ -Caprolactone

This method involves the direct ring-opening of ϵ -caprolactone with ethanol in the presence of an acid catalyst. This transesterification reaction is an efficient way to produce the desired hydroxy ester.[5][7]







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